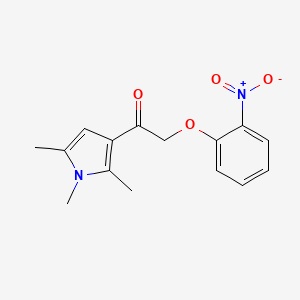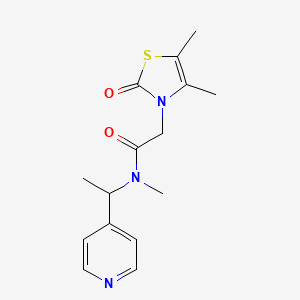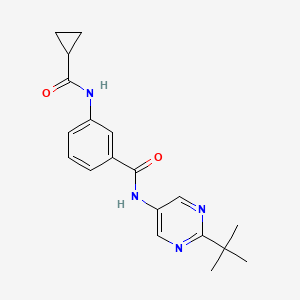![molecular formula C18H26N2O3 B7534248 2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide](/img/structure/B7534248.png)
2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide, also known as MPB, is a synthetic compound that has been studied for its potential use in scientific research. MPB is a benzamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The exact mechanism of action of 2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the inhibition of certain enzymes. 2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide has been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the breakdown of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on neurotransmitter release, 2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide has been shown to have antioxidant properties and to inhibit the growth of cancer cells. 2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide has also been shown to have an effect on the immune system, modulating the production of cytokines and other immune system molecules.
実験室実験の利点と制限
One advantage of using 2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide in scientific research is its ability to modulate neurotransmitter release, which can be useful in studies of the central nervous system. However, one limitation of 2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide is its potential toxicity, which must be carefully monitored in laboratory experiments.
将来の方向性
There are several potential future directions for research on 2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide. One area of interest is in the study of its potential use in the treatment of cancer, as 2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide has been shown to inhibit the growth of cancer cells. Another area of interest is in the study of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Further research is also needed to fully understand the mechanism of action of 2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide and its potential applications in scientific research.
合成法
The synthesis of 2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide involves several steps, including the reaction of 2-methylbenzoyl chloride with piperidine to form 2-methyl-N-piperidin-4-ylbenzamide. This compound is then reacted with 2-propan-2-yloxyacetic acid to form the final product, 2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide.
科学的研究の応用
2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the study of the central nervous system, as 2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide has been shown to have an effect on the release of neurotransmitters such as dopamine and serotonin. 2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide has also been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease.
特性
IUPAC Name |
2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-13(2)23-12-17(21)20-10-8-15(9-11-20)19-18(22)16-7-5-4-6-14(16)3/h4-7,13,15H,8-12H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBODRUOGHHLGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)COC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7534169.png)
![2-[[2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetyl]amino]-N-(1-phenylethyl)benzamide](/img/structure/B7534172.png)

![4-(methoxymethyl)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B7534185.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7534190.png)
![2-(3-methoxyphenyl)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide](/img/structure/B7534192.png)

![N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-3-[(2-phenylacetyl)amino]propanamide](/img/structure/B7534200.png)
![6-Methyl-1-[1-(4-methylbenzoyl)piperidine-3-carbonyl]piperidine-3-carboxamide](/img/structure/B7534206.png)
![1-(2-methoxyethyl)-5-oxo-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrrolidine-3-carboxamide](/img/structure/B7534208.png)


![5-methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-6-oxo-1-phenyl-2,5-dihydro-1,2,4-triazine-3-carboxamide](/img/structure/B7534230.png)
